2,3-Dichlorophenyl chloroformate
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Overview
Description
2,3-Dichlorophenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and a chloroformate group. It is commonly used as a reagent in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorophenyl chloroformate typically involves the reaction of 2,3-dichlorophenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely, as it is a highly toxic and reactive gas. The reaction is conducted in a well-ventilated area with appropriate safety measures in place.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorophenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dichlorophenol and carbon dioxide.
Common Reagents and Conditions:
Amines: Reaction with amines typically occurs in the presence of a base to neutralize the hydrochloric acid formed.
Alcohols: Reaction with alcohols also requires a base to absorb the hydrochloric acid byproduct.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
2,3-Dichlorophenyl chloroformate is utilized in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Peptide Coupling: It acts as a precursor for the formation of mixed anhydrides, which are used in peptide coupling reactions.
Dehydrating Agent: It serves as a dehydrating reagent for converting primary amides to nitriles.
Mechanism of Action
The mechanism of action of 2,3-Dichlorophenyl chloroformate involves its reactivity as a chloroformate ester. It readily reacts with nucleophiles such as amines and alcohols, leading to the formation of carbamates and carbonate esters, respectively. The molecular targets and pathways involved in these reactions are primarily based on nucleophilic substitution mechanisms.
Comparison with Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.
Benzyl Chloroformate: Used for introducing the Cbz (carboxybenzyl) protecting group in peptide synthesis.
Phenyl Chloroformate: Used in the synthesis of poly(2-(phenoxycarbonyloxy)ethyl methacrylate) and as a dehydrating reagent.
Uniqueness: 2,3-Dichlorophenyl chloroformate is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can make it more reactive compared to other chloroformates, providing distinct advantages in specific synthetic applications.
Properties
Molecular Formula |
C7H3Cl3O2 |
---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
(2,3-dichlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H |
InChI Key |
YFQZBMRXUAEGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC(=O)Cl |
Origin of Product |
United States |
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